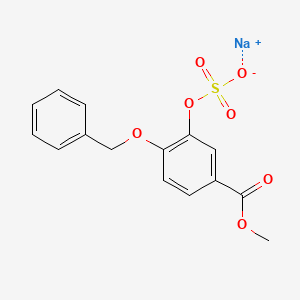
Sodium 2-(benzyloxy)-5-(methoxycarbonyl)phenyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the InChIKey “WGYFASLUYTXWBO-UHFFFAOYSA-M” is known as potassium hydrogen phthalate. It is a white crystalline solid that is commonly used as a primary standard for acid-base titrations due to its high purity and stability. Potassium hydrogen phthalate is also used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Potassium hydrogen phthalate can be synthesized through the reaction of phthalic anhydride with potassium hydroxide. The reaction is typically carried out in an aqueous solution, where phthalic anhydride is dissolved in water and then reacted with potassium hydroxide to form potassium hydrogen phthalate. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, potassium hydrogen phthalate is produced on a larger scale using similar reaction conditions. The process involves the continuous addition of phthalic anhydride and potassium hydroxide to a reactor, followed by crystallization and purification steps to obtain the final product. The crystallized potassium hydrogen phthalate is then dried and packaged for distribution.
化学反应分析
Types of Reactions
Potassium hydrogen phthalate undergoes several types of chemical reactions, including:
Acid-Base Reactions: It acts as a weak acid and can react with strong bases to form potassium phthalate.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
Decomposition: Upon heating, it decomposes to form phthalic anhydride and water.
Common Reagents and Conditions
Acid-Base Reactions: Common reagents include strong bases such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature.
Esterification: Reagents include alcohols and acid catalysts such as sulfuric acid. The reaction is conducted under reflux conditions.
Decomposition: Heating is required, typically at temperatures above 200°C.
Major Products Formed
Acid-Base Reactions: Potassium phthalate.
Esterification: Esters of phthalic acid.
Decomposition: Phthalic anhydride and water.
科学研究应用
Potassium hydrogen phthalate is widely used in scientific research due to its stability and well-defined properties. Some of its applications include:
Standardization of Solutions: It is used as a primary standard for calibrating pH meters and preparing standard solutions for titrations.
Buffer Solutions: It is used in the preparation of buffer solutions for various biochemical and analytical applications.
Analytical Chemistry: It is used as a reference material in analytical chemistry for the determination of acid and base concentrations.
Environmental Testing: It is used in environmental testing laboratories for the calibration of instruments and validation of analytical methods.
作用机制
The mechanism of action of potassium hydrogen phthalate in acid-base reactions involves the donation of a proton (H⁺) from the carboxyl group to a base. This proton transfer results in the formation of potassium phthalate and water. In esterification reactions, the carboxyl group reacts with an alcohol to form an ester and water, facilitated by an acid catalyst.
相似化合物的比较
Potassium hydrogen phthalate can be compared with other similar compounds such as:
Sodium Hydrogen Phthalate: Similar in structure and used for similar applications, but with sodium as the cation instead of potassium.
Potassium Biphthalate: Another name for potassium hydrogen phthalate, highlighting its role as a biphthalate salt.
Phthalic Acid: The parent compound from which potassium hydrogen phthalate is derived, used in the production of plasticizers and resins.
Potassium hydrogen phthalate is unique due to its high purity, stability, and well-defined properties, making it an ideal primary standard for various analytical applications.
属性
分子式 |
C15H13NaO7S |
|---|---|
分子量 |
360.3 g/mol |
IUPAC 名称 |
sodium;(5-methoxycarbonyl-2-phenylmethoxyphenyl) sulfate |
InChI |
InChI=1S/C15H14O7S.Na/c1-20-15(16)12-7-8-13(14(9-12)22-23(17,18)19)21-10-11-5-3-2-4-6-11;/h2-9H,10H2,1H3,(H,17,18,19);/q;+1/p-1 |
InChI 键 |
WGYFASLUYTXWBO-UHFFFAOYSA-M |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


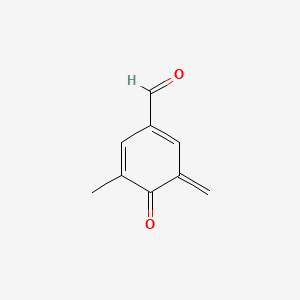
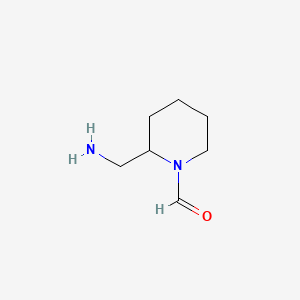
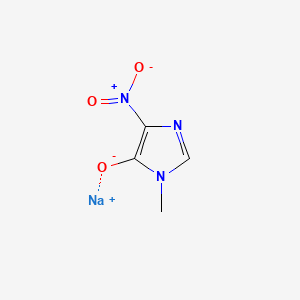
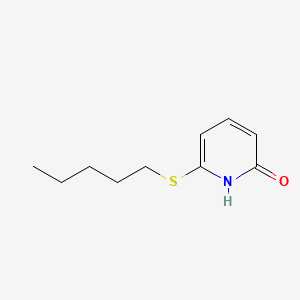
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(methylaminomethyl)phenyl]borinic acid](/img/structure/B13836610.png)
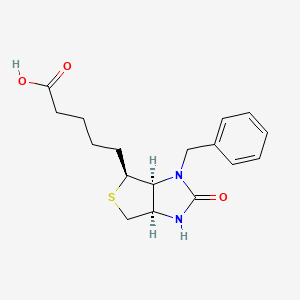
![[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate](/img/structure/B13836627.png)
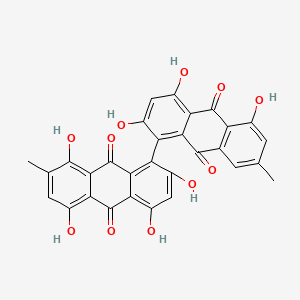
![4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol](/img/structure/B13836638.png)
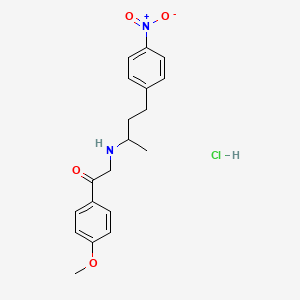
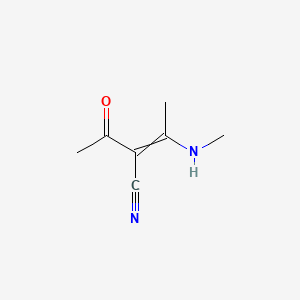
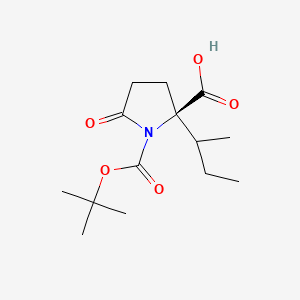
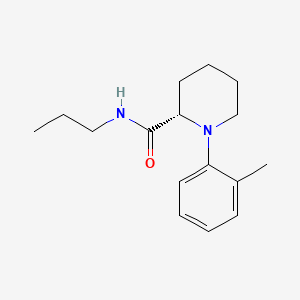
![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
